molecular formula C17H21N3O2 B2766293 2-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide CAS No. 1448063-19-1

2-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

Cat. No. B2766293
CAS RN: 1448063-19-1
M. Wt: 299.374
InChI Key: ABOOTBJEQPLFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds . It also contains a 1H-indazole ring, which is a bicyclic compound that is often found in therapeutic agents .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific locations of these groups on the rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the amide group might undergo hydrolysis, and the indazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the nature of its functional groups, and its degree of solubility in different solvents .

Scientific Research Applications

Synthesis and Potential Applications

  • Development of Anti-inflammatory and Analgesic Agents : Novel benzodifuranyl and triazines derivatives have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds were shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain, highlighting the pharmaceutical applications of such chemical structures (Abu‐Hashem et al., 2020).

  • PET Probe for Imaging of PIM1 Enzyme : A compound with a similar indazole structure was developed as a PET probe for imaging the enzyme PIM1, a kinase involved in cancer and other diseases. This indicates the relevance of such compounds in diagnostic imaging and cancer research (Gao et al., 2013).

  • Synthesis of Piperidine Derivatives : Research into the enantioselective synthesis of piperidines from precursors like methylpyroglutamate suggests the utility of similar compounds in the synthesis of complex organic molecules, which could have various pharmaceutical applications (Calvez et al., 1998).

  • Neuroleptic Activity : Benzamides similar to the compound have been synthesized and evaluated for their neuroleptic activity, indicating potential applications in the treatment of psychiatric disorders (Iwanami et al., 1981).

  • Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives, highlighting the role of specific functional groups in forming gels, suggest potential applications in material science and drug delivery systems (Yadav & Ballabh, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing an indazole ring act by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These aspects are usually determined through laboratory testing .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis process, and investigating its mechanism of action. This could lead to the development of new drugs or materials .

properties

IUPAC Name

2-methoxy-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-20-15-9-5-3-7-12(15)14(19-20)11-18-17(21)13-8-4-6-10-16(13)22-2/h4,6,8,10H,3,5,7,9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOOTBJEQPLFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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